molecular formula C11H24NO4P B11950949 Diisopropyl diethylcarbamoylphosphonate

Diisopropyl diethylcarbamoylphosphonate

Cat. No.: B11950949
M. Wt: 265.29 g/mol
InChI Key: HWXJNHWOYQIWNJ-UHFFFAOYSA-N
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Description

Diisopropyl (diethylamino)carbonylphosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl (diethylamino)carbonylphosphonate typically involves the reaction of diisopropyl phosphite with diethylamine and a suitable carbonyl source. One common method is the Arbuzov reaction, where diisopropyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate compound . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time .

Industrial Production Methods

Industrial production of diisopropyl (diethylamino)carbonylphosphonate may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure autoclaves and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Scientific Research Applications

Diisopropyl (diethylamino)carbonylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diisopropyl (diethylamino)carbonylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby blocking their catalytic functions . This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Diisopropyl (diethylamino)carbonylphosphonate can be compared with other similar compounds, such as diisopropyl methylphosphonate and diisopropyl fluorophosphate:

The uniqueness of diisopropyl (diethylamino)carbonylphosphonate lies in its specific chemical structure, which allows for diverse reactivity and applications in various fields.

Properties

Molecular Formula

C11H24NO4P

Molecular Weight

265.29 g/mol

IUPAC Name

1-di(propan-2-yloxy)phosphoryl-N,N-diethylformamide

InChI

InChI=1S/C11H24NO4P/c1-7-12(8-2)11(13)17(14,15-9(3)4)16-10(5)6/h9-10H,7-8H2,1-6H3

InChI Key

HWXJNHWOYQIWNJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)P(=O)(OC(C)C)OC(C)C

Origin of Product

United States

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